molecular formula C₁₃H₁₇NO₂ B1146399 cis-N-(3-Hydroxycyclohexyl)benzamide CAS No. 177366-89-1

cis-N-(3-Hydroxycyclohexyl)benzamide

Cat. No.: B1146399
CAS No.: 177366-89-1
M. Wt: 219.28
InChI Key:
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Description

cis-N-(3-Hydroxycyclohexyl)benzamide: is an organic compound with the molecular formula C13H17NO2 It is characterized by a cyclohexyl ring substituted with a hydroxy group at the third position and an amide linkage to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(3-Hydroxycyclohexyl)benzamide typically involves the following steps:

    Formation of 3-Hydroxycyclohexylamine: This can be achieved by the reduction of 3-nitrocyclohexanol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

    Amidation Reaction: The 3-hydroxycyclohexylamine is then reacted with benzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in cis-N-(3-Hydroxycyclohexyl)benzamide can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Formation of 3-oxocyclohexylbenzamide.

    Reduction: Formation of 3-hydroxycyclohexylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: cis-N-(3-Hydroxycyclohexyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of cis-N-(3-Hydroxycyclohexyl)benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and amide groups could form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

    trans-N-(3-Hydroxycyclohexyl)benzamide: Differing in the stereochemistry of the cyclohexyl ring.

    N-(3-Hydroxycyclohexyl)acetamide: Differing in the acyl group attached to the amide nitrogen.

Uniqueness: cis-N-(3-Hydroxycyclohexyl)benzamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities compared to its trans isomer or other similar compounds.

Properties

IUPAC Name

N-[(1R,3S)-3-hydroxycyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHCFBWCQDHOMN-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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